
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate is a chemical compound with the molecular formula C₉H₁₃NaO₄ and a molecular weight of 208.187 g/mol . . This compound is used primarily in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves the polymerization of ethyl 2-propenoate and 2-methyl-2-propenoic acid in the presence of a sodium catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
Industrial production of this compound involves bulk polymerization or solution polymerization techniques. In bulk polymerization, the monomers are polymerized in the absence of a solvent, while in solution polymerization, the monomers are dissolved in a suitable solvent before polymerization . The choice of method depends on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used .
Scientific Research Applications
Sodium;ethyl prop-2-enoate;2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the preparation of biocompatible materials for medical applications.
Medicine: It is used in drug delivery systems and as a component in medical adhesives.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of sodium;ethyl prop-2-enoate;2-methylprop-2-enoate involves its ability to form polymers and copolymers through polymerization reactions. The molecular targets and pathways involved include the ester and carboxylic acid groups, which participate in various chemical reactions to form the desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium;ethyl prop-2-enoate;2-methylprop-2-enoate include:
- Ethyl 2-propenoate
- Methyl 2-methylprop-2-enoate
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ethyl 2-propenoate and 2-methyl-2-propenoic acid, which imparts specific properties to the resulting polymer, such as enhanced stability and reactivity .
Properties
CAS No. |
41487-53-0 |
|---|---|
Molecular Formula |
C9H13NaO4 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
sodium;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2.Na/c1-3-5(6)7-4-2;1-3(2)4(5)6;/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
VTKYVJNLHRYFQD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


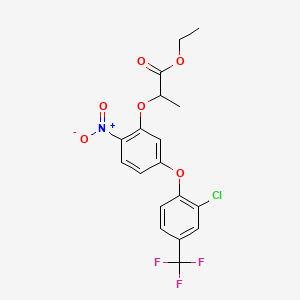
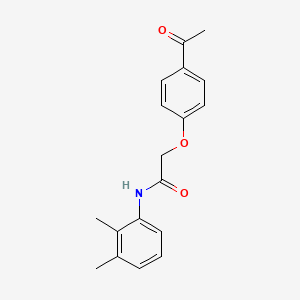
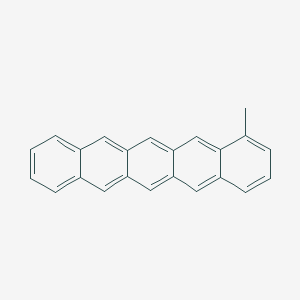
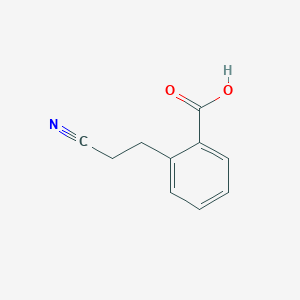
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
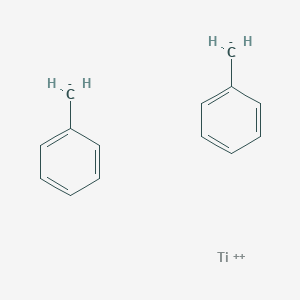

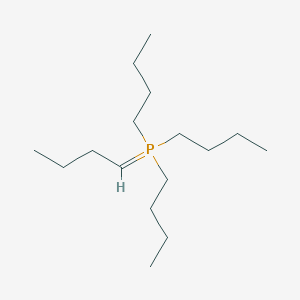
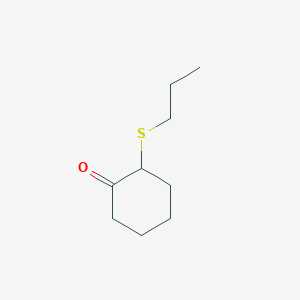
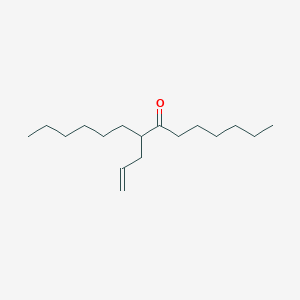

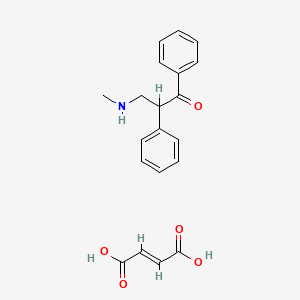
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)

